LHRH, N-Ac-muramyl-Ala-iso-Glu-LysNH2-
Description
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Properties
CAS No. |
110083-09-5 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Synonyms |
LHRH, N-Ac-muramyl-Ala-iso-Glu-LysNH2- |
Origin of Product |
United States |
N Ac Muramyl Ala Iso Glu Lysnh2 Muramyl Dipeptide, Mdp Academic Research
Fundamental Immunological Activity of MDP
Identification as a Minimal Peptidoglycan Immunostimulant
Muramyl dipeptide (MDP) was first identified as the minimal bioactive motif of peptidoglycan, the essential structural component of both Gram-positive and Gram-negative bacterial cell walls. encyclopedia.pubinvivogen.comnih.gov Research in 1974 demonstrated that MDP is the smallest structural unit of peptidoglycan capable of substituting for whole mycobacteria in Freund's Complete Adjuvant (FCA) to elicit an immune response. nih.govresearchgate.net Peptidoglycan is composed of chains of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc), cross-linked by short peptide chains. nih.gov MDP itself consists of an N-acetylmuramic acid molecule linked to a dipeptide, L-alanyl-D-isoglutamine. wikipedia.orgnih.gov This discovery was pivotal, as it isolated the core component responsible for the adjuvant activity of bacterial cell walls, paving the way for the synthesis of immunomodulatory compounds. nih.govresearchgate.net
Mechanism of Adjuvant Action in Experimental Models
The adjuvant properties of MDP have been extensively studied in various experimental models. nih.gov An adjuvant is a substance that enhances the immune response to an antigen but has minimal direct effects on its own. nih.govnih.gov MDP functions as an effective adjuvant by stimulating both humoral and cellular immunity. nih.govfrontiersin.org
The mechanisms underlying MDP's adjuvant activity involve several key processes:
Activation of Antigen-Presenting Cells (APCs) : MDP interacts with pattern recognition receptors (PRRs) on APCs like dendritic cells and macrophages, which are crucial for initiating an immune response. nih.govcreative-diagnostics.com
Upregulation of Cytokines and Chemokines : This interaction triggers the secretion of various cytokines and chemokines. nih.govnih.gov In experimental models, MDP stimulation leads to the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α). nih.govcreative-diagnostics.com
Enhanced Antigen Presentation : By activating APCs, MDP enhances their ability to process and present antigens to lymphocytes, a critical step in initiating an adaptive immune response. nih.govnih.gov This includes increasing the expression of surface markers necessary for cell adhesion and antigen presentation. nih.gov
Recruitment of Immune Cells : The released cytokines and chemokines create a local inflammatory environment at the injection site, attracting various immune cells. nih.govfrontiersin.org This congregation of cells facilitates a more robust and targeted immune reaction. frontiersin.org
Regulation of TLR Responses : In some experimental colitis models, administration of MDP has been shown to protect mice by downregulating multiple Toll-like receptor (TLR) responses, suggesting a regulatory role in innate immunity. nih.govjci.org
Inactivated hantavirus vaccine studies in mice demonstrated that the use of MDP derivatives, B30-MDP and MDP-Lys(L18), as adjuvants significantly enhanced both humoral and cellular immune responses against the virus. nih.gov Mice immunized with the vaccine containing these MDP derivatives showed higher neutralizing antibody titers and a stronger delayed-type hypersensitivity (DTH) reaction. nih.gov
Intracellular Receptor Interactions and Signaling Cascades
NOD2 (Nucleotide-binding Oligomerization Domain 2) Recognition and Binding
The primary intracellular receptor for MDP is the Nucleotide-binding Oligomerization Domain 2 (NOD2) protein. wikipedia.orginvivogen.comnih.gov NOD2 is a member of the NOD-like receptor (NLR) family of cytosolic pattern recognition receptors. nih.govnih.gov It acts as a general sensor for peptidoglycan from a wide range of bacteria by specifically recognizing the MDP motif. invivogen.comnih.gov
The structure of NOD2 consists of three main domains: two N-terminal caspase recruitment domains (CARDs), a central nucleotide-binding domain (NBD), and a C-terminal leucine-rich repeat (LRR) domain. nih.govfigshare.com It is hypothesized that the LRR domain is the site of MDP recognition. nih.govnih.gov
Upon binding MDP, NOD2 undergoes a conformational change that allows for self-oligomerization and the recruitment of the serine-threonine kinase RIP2 (also known as RICK). figshare.comnih.gov This interaction, mediated by their respective CARD domains, initiates a downstream signaling cascade. figshare.comresearchgate.net The activation of RIP2 leads to the activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, resulting in the transcription of genes encoding pro-inflammatory cytokines and other immune mediators. nih.govnih.govnih.gov
Biochemical studies have provided direct evidence of a high-affinity interaction between MDP and NOD2. nih.govacs.org Using techniques such as surface plasmon resonance (SPR), researchers have characterized the binding kinetics of this interaction. nih.govnih.gov
One study reported that the biologically active isomer of MDP, MDP-(D), binds to NOD2 with a dissociation constant (KD) of 51 ± 18 nM. nih.govacs.org Interestingly, the same study found that NOD2 could also bind to the less active isomer, MDP-(L), with a slightly higher KD of 150 ± 24 nM. nih.govacs.org This suggests that while there is a preference for the D-isomer, the stereochemistry of the isoglutamine (B555469) is not the sole determinant for binding. nih.gov Further research focusing on the LRR domain of NOD2 determined its binding affinity for MDP to be high, with a reported KD of 212 ± 24 nM. acs.org
The interaction between NOD2 and MDP is also pH-dependent, with optimal binding occurring in an acidic pH range of 5.0 to 6.5. nih.govacs.org This finding aligns with cellular assays showing that the internalization of MDP into cells is also most efficient within this pH range, suggesting that the binding event may occur in acidic cellular compartments. nih.govacs.org Furthermore, the binding of MDP to NOD2 does not appear to require the presence of ATP or ADP. nih.govacs.org
Table 1: Binding Affinity of MDP Isomers to NOD2
| Molecule | Dissociation Constant (KD) | Reference |
|---|---|---|
| MDP-(D) (biologically active isomer) | 51 ± 18 nM | nih.govacs.org |
| MDP-(L) (less active isomer) | 150 ± 24 nM | nih.govacs.org |
| MDP binding to LRR domain of NOD2 | 212 ± 24 nM | acs.org |
The activation of the NOD2 signaling pathway by MDP is highly stereospecific. invivogen.comnih.govchemrxiv.org Cellular assays have consistently shown that the naturally occurring N-acetylmuramyl-L-alanyl-D-isoglutamine (L-D isomer) is a potent activator of NOD2. invivogen.comrsc.org In contrast, synthetic diastereomers, such as those with an L-L or D-D configuration, fail to activate NOD2-dependent signaling pathways, even at high concentrations. invivogen.comrsc.org
For instance, the substitution of D-isoglutamine with L-isoglutamine in the MDP structure abrogates its ability to stimulate NOD2. nih.govchemrxiv.org This highlights the critical importance of the specific stereochemistry of the peptide component for ligand recognition and subsequent cellular activation. nih.gov
While binding studies have shown that NOD2 can physically interact with different stereoisomers of MDP to some extent, the functional cellular response demonstrates stringent stereospecificity. nih.govrsc.org This discrepancy suggests that mere binding is not sufficient for the conformational changes required to initiate the downstream signaling cascade. rsc.org Recent research also points to the involvement of other cellular factors, such as the enzyme N-acetylglucosamine kinase (NAGK), which phosphorylates MDP and may contribute to the specificity of NOD2 activation in a cellular context. rsc.orgresearchgate.net However, one study found that NAGK could phosphorylate inactive MDP stereoisomers, suggesting that NAGK itself does not confer the stereospecificity. rsc.org
Table 2: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| MDP | N-Ac-muramyl-Ala-iso-Glu-LysNH2- (N-Acetylmuramyl-L-alanyl-D-isoglutamine) |
| GlcNAc | N-acetylglucosamine |
| MurNAc | N-acetylmuramic acid |
| B30-MDP | Lipophilic derivative of Muramyl Dipeptide |
| MDP-Lys(L18) | Lipophilic derivative of Muramyl Dipeptide |
| NOD2 | Nucleotide-binding Oligomerization Domain 2 |
| RIP2/RICK | Receptor-Interacting Serine/Threonine-Protein Kinase 2 |
| NAGK | N-acetylglucosamine kinase |
Downstream Signaling Pathways Activated by NOD2
Upon activation by MDP, NOD2 initiates a complex network of downstream signaling pathways that are fundamental to mounting an inflammatory and antimicrobial response. This cascade involves a series of protein recruitment, enzymatic activation, and post-translational modifications.
Central to NOD2 signaling is the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2), also known as RICK. invivogen.comnih.gov This interaction occurs through homotypic binding between the CARD domains of the oligomerized NOD2 and the CARD domain of RIPK2. invivogen.com This recruitment leads to the activation of RIPK2, a process involving both autophosphorylation and, crucially, ubiquitination. nih.gov
RIPK2 undergoes K63-linked polyubiquitination, a type of ubiquitination that does not target the protein for degradation but instead creates a scaffold for the assembly of a larger signaling complex. nih.gov This modification is carried out by several E3 ubiquitin ligases, including cIAP1, cIAP2, XIAP, and members of the TRAF family (TRAF2, TRAF5, and TRAF6). nih.gov Conversely, other ubiquitin ligases can induce K48-linked ubiquitination, which marks RIPK2 for degradation and thus serves as a negative feedback mechanism to attenuate the signal. The kinase activity of RIPK2 has been shown to be essential for maintaining its own stability, ensuring the propagation of the downstream signal.
| Protein | Role in NOD2 Signaling | Key Function |
|---|---|---|
| NOD2 | MDP Receptor | Binds MDP, oligomerizes, and recruits RIPK2. |
| RIPK2 (RICK) | Primary Adaptor Kinase | Activated upon recruitment to NOD2; undergoes K63-linked ubiquitination to form a signaling scaffold. |
| cIAP1/2, XIAP, TRAFs | E3 Ubiquitin Ligases | Mediate K63-linked polyubiquitination of RIPK2, promoting signal propagation. |
The polyubiquitinated RIPK2 scaffold serves as a docking site for further downstream complexes, leading to the activation of two major signaling arms: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. invivogen.comnih.gov
The ubiquitinated RIPK2 recruits the TAK1 complex (composed of TAK1, TAB2, and TAB3), which in turn activates the IKK complex (IκB kinase). The IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. This releases NF-κB transcription factors, allowing them to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines and chemokines. nih.gov
Simultaneously, the TAK1 complex also activates the MAPK pathways, including p38, JNK, and ERK. nih.gov This leads to the activation of other transcription factors, such as AP-1, which cooperate with NF-κB to orchestrate the inflammatory response. Interestingly, some research suggests that the majority of MDP-induced MAPK activation is not a direct result of the NOD2-RIPK2 axis but is instead driven by an autocrine loop involving the rapid secretion and subsequent signaling of Interleukin-1β (IL-1β).
While the NOD2-RIPK2 axis is sufficient for NF-κB activation, the activation of certain MAPK pathways requires an additional adaptor protein, CARD9. invivogen.com Following MDP stimulation, CARD9 is recruited to the NOD2 signaling complex. nih.gov Studies have demonstrated that CARD9 is essential for the robust activation of the p38 and JNK MAPK pathways downstream of NOD2. nih.gov However, CARD9 is not required for the activation of the NF-κB pathway. nih.gov This indicates that CARD9 functions to specifically branch the signal from NOD2 to particular MAPK modules, highlighting the modularity and specificity of the downstream response.
| Pathway | Key Mediators | Primary Outcome | CARD9 Dependence |
|---|---|---|---|
| NF-κB | RIPK2, TAK1, IKK Complex | Transcription of pro-inflammatory cytokines. | No |
| MAPK (p38, JNK) | RIPK2, TAK1, CARD9 | Activation of AP-1 and other transcription factors. | Yes |
In addition to the canonical NF-κB and MAPK pathways, MDP is a known activator of the NLRP3 inflammasome. invivogen.com The inflammasome is a multi-protein complex responsible for the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms. Research has shown that in primary human monocyte-derived macrophages, the inflammasome components NLRP3, NLRP1, and the adaptor protein ASC are all required for MDP-induced caspase-1 activation and subsequent IL-1β secretion. This activation represents a significant amplification loop in the inflammatory response initiated by NOD2.
Interaction with Other Intracellular Receptors (e.g., YB1)
The signaling network initiated by muramyl peptides is further layered by interactions with other intracellular proteins. Research has identified a direct interaction between NOD2 and the Y-box binding protein-1 (YB1). nih.gov It has been shown that both NOD2 and YB1 contribute to the induction of NF-κB in response to glucosaminyl-MDP (GMDP), a derivative of MDP. nih.gov Co-immunoprecipitation experiments have confirmed a direct physical interaction between YB1 and NOD2, with the NACHT-LRR region of NOD2 binding to YB1. nih.gov This complex formation is enhanced by the presence of GMDP. nih.gov These findings suggest that maximal innate immunity activation by muramyl peptides is achieved through a cooperative interaction between YB1 and NOD2, indicating a conjoint signaling mechanism rather than two entirely separate pathways. nih.govnih.gov
Synergistic Effects with Pattern Recognition Receptors (e.g., TLRs)
N-Ac-muramyl-Ala-iso-Glu-LysNH2, a derivative of Muramyl dipeptide (MDP), is recognized by the intracellular Pattern Recognition Receptor (PRR), NOD2. nih.govnih.gov Research has demonstrated that MDP exhibits significant synergistic effects when combined with ligands for other PRRs, particularly Toll-like Receptors (TLRs). This synergy leads to an amplified immune response that is greater than the sum of the effects of each ligand individually. nih.gov
A primary example of this is the synergy between MDP and lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria recognized by the cell-surface receptor TLR4. nih.govnih.gov This synergistic interaction has been observed to enhance the production of pro-inflammatory cytokines. nih.gov Studies using human monocytic cells, peripheral blood mononuclear cells (PBMCs), and purified monocytes have shown that co-stimulation with MDP and LPS leads to a heightened release of cytokines compared to stimulation with either molecule alone. nih.govnih.gov For instance, MDP can amplify the release of Interleukin-1β (IL-1β) and Tumor Necrosis Factor (TNF) induced by LPS in whole blood. nih.gov This effect is not limited to in vitro models; injection of MDP can induce lethal shock in mice that have been challenged with LPS, highlighting the potent in vivo consequences of this synergy. nih.gov
The mechanism behind this synergy involves the enhancement of TLR signaling pathways by MDP. Research indicates that MDP enhances LPS-induced upregulation of TLR4 expression in stromal cells. nih.gov Furthermore, MDP can enhance LPS-induced mitogen-activated protein kinase (MAPK) signaling in these cells. nih.gov This potentiation of TLR signaling pathways by the NOD2 ligand results in a more robust activation of downstream inflammatory responses. The synergistic effect between NOD2 and TLR ligands like LPS underscores a crucial aspect of the innate immune system's ability to mount a powerful, coordinated defense against bacterial pathogens that present multiple distinct molecular patterns. nih.gov
Structure-Activity Relationship (SAR) Studies of MDP Derivatives
Extensive structure-activity relationship (SAR) studies have been conducted on MDP to understand the molecular requirements for its immunological activity and to develop analogs with improved therapeutic profiles. nih.govchemrxiv.org These studies have been crucial in identifying the core components necessary for activity and in guiding the synthesis of derivatives with modified properties, such as enhanced potency or reduced side effects like pyrogenicity. nih.govchemrxiv.org
Elucidation of Critical Structural Motifs for Biological Activity
The fundamental structure of MDP, N-acetylmuramyl-L-alanyl-D-isoglutamine, is considered the minimal immunologically active fragment of peptidoglycan. nih.govnih.gov SAR studies have confirmed that several structural features are critical for its biological activity, primarily its ability to stimulate the NOD2 receptor. nih.govacs.org
The core motifs essential for activity are:
N-Acetylmuramic Acid (MurNAc): The sugar moiety is a foundational component. While some derivatives, known as desmuramyl peptides, can retain certain immunomodulatory activities, the MurNAc portion is crucial for potent NOD2 agonism. nih.govnih.gov
L-Alanyl-D-Isoglutamine Dipeptide: The specific stereochemistry of the dipeptide is paramount. The first amino acid must be in the L-configuration (e.g., L-Alanine), while the second must be a D-amino acid (e.g., D-isoglutamine). nih.gov Replacing L-alanine with its D-isomer (D-alanine) dramatically reduces adjuvant activity. nih.gov
D-Isoglutamine Residue: The D-isoglutamine residue and its free γ-carboxyl group are critical for strong interaction with the NOD2 receptor. nih.govmdpi.com Modifications at this position, such as replacing D-isoglutamine with D-glutamine, D-glutamic acid, or D-isoasparagine, lead to a reduction in priming effects, while analogs with L-glutamic acid or L-glutamine are inactive. nih.gov
| Structural Motif | Importance for Activity | Effect of Modification |
|---|---|---|
| N-Acetylmuramic Acid (MurNAc) | Important for potent NOD2 agonism | Removal (desmuramyl peptides) can retain some activity but generally reduces potency. nih.govnih.gov |
| L-Alanine (Position 1) | Strict requirement for L-configuration | Replacement with D-Alanine dramatically decreases activity. nih.gov Can be replaced with other L-amino acids like L-Serine without loss of activity. nih.gov |
| D-Isoglutamine (Position 2) | D-configuration and free γ-carboxyl group are critical | Replacement with L-isomers results in inactive compounds. nih.gov Replacement with D-glutamine or D-isoasparagine reduces activity. nih.gov |
Impact of Amino Acid and Sugar Modifications on Immunomodulation
Modifications to both the amino acid and sugar components of MDP have been systematically explored to fine-tune its immunomodulatory properties. Altering these components can lead to analogs with different activity profiles, from enhanced immunostimulation to immunosuppression. nih.govnih.gov
Sugar Modifications: Changes to the N-acetylmuramic acid moiety also have a profound impact. Modifications at the C4 position of the MurNAc have been achieved using click chemistry to conjugate various alkynes, leading to diverse analogs. researchgate.net The stereochemistry of the lactic acid moiety linked to the sugar is also crucial; MDP possesses an (R)-configuration, and its (S)-isomer, N-acetylisomuramyl-L-alanyl-D-isoglutamine, is more prone to decomposition. nih.gov Further modifications, such as mannosylation (the addition of mannose), can be used to target specific receptors, like mannose receptors on dendritic cells and macrophages, potentially amplifying the immunostimulant activity. nih.govmdpi.com
Design and Synthesis of Lipophilic and Desmuramyl Peptide Analogs
To overcome some of MDP's limitations, such as rapid elimination and poor cell penetration, researchers have designed and synthesized lipophilic and desmuramyl peptide analogs. chemrxiv.orgnih.gov
Lipophilic Analogs: Increasing the lipophilicity of MDP is a strategy to improve its pharmacological properties and enhance its interaction with cytoplasmic targets like NOD2. researchgate.netnih.gov This has been achieved by adding lipophilic groups to various parts of the molecule.
Adamantyl Groups: The introduction of a lipophilic adamantyl-triazole moiety at the C-terminus of the L-Ala-D-Glu dipeptide has been shown to contribute to the immunostimulant activity of desmuramyl peptides. nih.govmdpi.com
Alkyl Chains: In one study, the α-amide of D-isoglutamine was replaced with a 5-substituted tetrazole, and lipophilicity was further increased by alkylation. Analogs with butyl (C4) and octyl (C8) chains demonstrated the best NOD2 stimulation potency, equivalent to that of MDP itself. nih.gov
Acyl Groups: Replacing the N-acetylmuramyl moiety with various acyl groups is another important approach. nih.gov This has led to the development of compounds like romurtide (B549284) (N2-[N-(acetylmuramyl)-L-alanyl-D-isoglutaminyl]-N6-stearoyl-L-lysine), a lipophilic derivative used clinically. nih.gov
Desmuramyl Peptide (DMP) Analogs: Desmuramyl peptides lack the N-acetylmuramic acid sugar portion of MDP but retain the core L-Ala-D-Glu dipeptide. nih.govnih.gov While the sugar is important for high-affinity NOD2 binding, DMPs can still possess significant immunomodulatory properties. mdpi.com The synthesis of these analogs often involves replacing the sugar with other chemical scaffolds. nih.gov For instance, novel desmuramyldipeptides have been synthesized where the sugar is replaced by moieties like a pyrido-fused nih.govnih.gov-benzisothiazole or an indole (B1671886) scaffold, resulting in compounds with either immunostimulatory or immunosuppressive effects, respectively. nih.gov These findings confirm that the dipeptide itself is a pharmacophore that can be modified with various non-carbohydrate structures to create novel immunomodulators. nih.govnih.gov
Cellular and Molecular Responses to MDP Stimulation
MDP stimulation triggers a cascade of cellular and molecular events, primarily through its interaction with the intracellular receptor NOD2. nih.govnih.gov This leads to the activation of key immune cells, such as macrophages and dendritic cells, which are central to both innate and adaptive immunity. frontiersin.orgnih.gov
Modulation of Macrophage and Dendritic Cell Functions
MDP is a potent modulator of macrophage and dendritic cell (DC) functions, influencing their activation, differentiation, antigen presentation capabilities, and cytokine production. frontiersin.orgnih.gov
Macrophage Modulation: Macrophages are critical phagocytes of the innate immune system, and their response to pathogens is significantly influenced by MDP. frontiersin.org MDP stimulation enhances several macrophage functions, including chemotaxis, phagocytosis, and bactericidal activity. frontiersin.org Upon recognizing MDP, macrophages become "classically activated" (M1 phenotype), a state associated with pro-inflammatory responses and defense against intracellular pathogens. frontiersin.org This activation leads to the production and release of key pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. nih.gov In some contexts, MDP has been shown to modulate monocyte differentiation, favoring the development of specific subsets. For example, peripheral administration of MDP can convert Ly6Chigh pro-inflammatory monocytes into Ly6Clow patrolling monocytes, which are involved in clearing Aβ microaggregates in brain microvasculature. nih.gov
Dendritic Cell (DC) Modulation: Dendritic cells are the most potent antigen-presenting cells (APCs) and form a critical bridge between the innate and adaptive immune systems. nih.govmdpi.com MDP stimulation promotes the maturation of DCs. nih.gov This maturation process involves several key changes:
Upregulation of Co-stimulatory Molecules: Mature DCs increase the surface expression of molecules like CD86 and MHC class II, which are essential for activating naive T-cells. nih.govbiorxiv.org
Cytokine Production: MDP-stimulated DCs produce cytokines that shape the subsequent T-cell response. They can release IL-12 to promote a T helper 1 (Th1) response, which is crucial for cell-mediated immunity against viruses and bacteria. mdpi.com
Antigen Presentation: By promoting DC maturation, MDP enhances their ability to process and present antigens to T-lymphocytes, thereby initiating a robust and specific adaptive immune response. nih.govyoutube.com
| Cell Type | Key Functions Modulated by MDP | Outcome |
|---|---|---|
| Macrophages | Activation (M1 polarization), phagocytosis, cytokine production (TNF-α, IL-1β, IL-6), monocyte differentiation. frontiersin.orgnih.govfrontiersin.org | Enhanced pro-inflammatory response and pathogen clearance. frontiersin.org |
| Dendritic Cells (DCs) | Maturation, upregulation of co-stimulatory molecules (CD86, MHC II), cytokine production (IL-12), antigen presentation. nih.govmdpi.combiorxiv.org | Initiation and polarization of adaptive T-cell immune responses (e.g., Th1). mdpi.comyoutube.com |
Induction of Cytokine, Chemokine, and Antimicrobial Peptide Production
Muramyl dipeptide (MDP), the minimal bioactive component of bacterial peptidoglycan, is a potent activator of the innate immune system, triggering the production of a wide array of signaling molecules. nih.govinvivogen.comwikipedia.org Its recognition by the cytosolic receptor NOD2 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent expression of genes for various immune mediators. nih.govfrontiersin.orgresearchgate.net
Research has demonstrated that MDP stimulation of immune cells, such as monocytes, macrophages, and keratinocytes, leads to the production and secretion of numerous pro-inflammatory cytokines. frontiersin.orgnih.govnih.gov Studies using human peripheral blood mononuclear cells (PBMCs) and various cell lines have shown that MDP induces the synthesis of key cytokines including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govrudn.ru The production of these cytokines is a cornerstone of the acute inflammatory response to bacterial components. rudn.ru Furthermore, MDP and its derivatives can stimulate the production of Colony-Stimulating Factors (CSFs), which are crucial for hematopoiesis. frontiersin.orgnih.gov
In addition to cytokines, MDP is a potent inducer of chemokines, which are critical for recruiting immune cells to sites of infection. For instance, studies in keratinocytes have shown that MDP induces the expression of Macrophage Inflammatory Protein 2 (MIP2), the murine equivalent of human IL-8. researchgate.net Another study found that L-D isomer muramyl peptides significantly increased the production of Macrophage-Derived Chemokine (MDC), which attracts monocytes, dendritic cells, and natural killer cells. rudn.ru
MDP also plays a role in stimulating the production of antimicrobial peptides (AMPs), which are essential components of the host's first line of defense against invading pathogens. nih.govresearchgate.net The innate immune system relies on these peptides to directly kill a broad spectrum of microbes. researchgate.netnih.gov While direct studies detailing the full range of AMPs induced by MDP are specific, the activation of the NOD2 pathway is known to contribute to the regulation of AMP production as part of a coordinated innate immune response. nih.gov
The table below summarizes a selection of immune mediators induced by MDP, as documented in various research studies.
Table 1: Immune Mediators Induced by Muramyl Dipeptide (MDP)
| Category | Mediator | Function | Source(s) |
|---|---|---|---|
| Pro-inflammatory Cytokines | TNF-α | Induces inflammation, fever, and apoptosis | nih.govrudn.ruresearchgate.net |
| IL-1β | Mediates inflammatory responses; pyrogenic | nih.govnih.govrudn.ru | |
| IL-6 | Regulates immune responses and inflammation | nih.govrudn.ru | |
| IFN-γ | Activates macrophages and other immune cells | nih.govrudn.ru | |
| Chemokines | MIP2 (CXCL2) | Chemoattractant for neutrophils | researchgate.net |
| MDC (CCL22) | Chemoattractant for monocytes, dendritic cells, NK cells | rudn.ru |
| Hematopoietic Factors | CSF | Stimulates production of blood cells | frontiersin.orgnih.gov |
Role in Innate Immune Homeostasis
Beyond its role as an acute immune activator, Muramyl Dipeptide (MDP) is crucial for maintaining innate immune homeostasis. nih.govnih.gov This involves a delicate balance between activating responses to eliminate pathogens and regulating these responses to prevent excessive inflammation and maintain tolerance to commensal microflora. nih.govjci.orgnih.gov The innate immune system uses intracellular receptors like NOD2 to detect microbial patterns and modulate corrective responses to maintain this balance. nih.gov
A key mechanism through which MDP contributes to homeostasis is the induction of "tolerance." Chronic exposure or pre-stimulation with MDP can lead to a down-regulation of inflammatory responses upon subsequent encounters with bacterial products, including MDP itself or Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS). nih.govpnas.org Studies on primary human macrophages have shown that pretreatment with MDP significantly decreased the production of pro-inflammatory cytokines like TNF-α and IL-8 upon restimulation. pnas.org This effect is crucial in environments like the intestine, which are under constant exposure to bacterial products. pnas.org
This regulatory function is mediated by specific signaling molecules. For example, MDP activation of NOD2 can lead to the induction of negative regulators of TLR signaling pathways, such as IFN regulatory factor 4 (IRF4) and IL-1 receptor–associated kinase M (IRAK-M). jci.orgnih.govnih.gov By upregulating these inhibitory proteins, MDP helps to suppress excessive NF-κB activation via TLRs, thus dampening pro-inflammatory cytokine responses to intestinal microflora. nih.govnih.gov This negative feedback loop is essential for preventing chronic inflammatory conditions, and its disruption, as seen in certain NOD2 mutations, is associated with inflammatory disorders like Crohn's disease. wikipedia.orgnih.govnih.gov
Mechanisms of Pyrogenicity (at the molecular level)
Muramyl dipeptide (MDP) is recognized as the minimal structural unit of bacterial peptidoglycan that can induce fever, a property known as pyrogenicity. nih.govnih.gov The molecular mechanism behind this is twofold: it involves both indirect and direct actions on the body's thermoregulatory systems.
The primary and indirect mechanism is the induction of endogenous pyrogens, which are fever-inducing cytokines. nih.govnih.gov Upon recognition by NOD2 in immune cells like macrophages and monocytes, MDP triggers the production and release of pyrogenic cytokines such as IL-1β, TNF-α, and IL-6. nih.govnih.govnih.gov These cytokines then travel through the bloodstream to the brain's thermoregulatory center in the hypothalamus, where they initiate the febrile response. nih.gov Studies have shown that MDP can release leukocytic pyrogen (a historical term for endogenous pyrogens) from both human and rabbit phagocytic cells in vitro. nih.gov
In addition to its indirect effect via cytokine induction, research suggests that MDP may also have a direct pyrogenic effect on the central nervous system. nih.gov Experiments involving the direct injection of very small amounts of MDP into the cerebrospinal fluid of rabbits elicited a fever response without the detectable presence of endogenous pyrogens in the circulation. nih.gov This finding supports the hypothesis that the glycopeptide can act directly on the thermoregulatory centers in the brain. nih.gov This central activity is likely mediated by the local production of prostaglandins, as the hyperthermia produced by intracerebroventricular administration of MDP can be inhibited by indomethacin, a prostaglandin (B15479496) synthesis inhibitor. nih.gov
Advanced Methodological Approaches in MDP Research
The study of Muramyl Dipeptide (MDP) and its interaction with the innate immune system has been greatly advanced by a variety of sophisticated laboratory techniques. These methods allow for precise measurement of cellular responses, detailed analysis of molecular interactions, and characterization of receptor-ligand binding kinetics.
In vitro cellular assays are fundamental tools for dissecting the signaling pathways activated by MDP. researchgate.net A widely used technique is the NF-κB reporter assay . bpsbioscience.comcaymanchem.com In this system, cells, often Human Embryonic Kidney 293 (HEK293) or the human monocytic cell line THP-1, are engineered to contain a reporter gene, typically firefly luciferase, under the control of NF-κB response elements. researchgate.netbpsbioscience.comnih.gov When these cells are stimulated with an agonist like MDP, the activation of the endogenous NF-κB pathway drives the expression of luciferase. invivogen.comnih.gov The amount of light produced by the luciferase enzyme is then measured and serves as a quantitative readout of NF-κB activation. moleculardevices.com This assay is highly sensitive and is frequently used to screen for compounds that activate or inhibit the NOD2 pathway and to study the functional consequences of NOD2 mutations. researchgate.netnih.gov
Cytokine quantification is another critical assay for assessing the immune response to MDP. Following the stimulation of immune cells (such as PBMCs, macrophages, or dendritic cells) with MDP, the concentration of secreted cytokines and chemokines in the cell culture supernatant is measured. nih.govrudn.runih.gov The most common method for this is the Enzyme-Linked Immunosorbent Assay (ELISA), which provides a highly specific and sensitive measurement of individual cytokines like TNF-α, IL-6, and IL-8. nih.govpnas.org More advanced multiplex assays, such as those using magnetic beads (e.g., Luminex technology), allow for the simultaneous measurement of dozens of different cytokines and chemokines from a single small sample, providing a comprehensive profile of the cellular response. rudn.ru
Table 2: Common In Vitro Assays in MDP Research
| Assay Type | Principle | Application in MDP Research | Source(s) |
|---|---|---|---|
| NF-κB Reporter Assay | Measures light output from a luciferase gene controlled by NF-κB response elements. | Quantifies the activation of the NF-κB signaling pathway upon MDP stimulation. | invivogen.comresearchgate.netbpsbioscience.comnih.gov |
| Cytokine Quantification (ELISA, Multiplex) | Uses antibodies to detect and quantify specific secreted proteins. | Measures the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines by cells in response to MDP. | nih.govrudn.runih.govpnas.org |
Understanding the signaling complex that forms after MDP recognition requires studying protein-protein interactions. Co-immunoprecipitation (Co-IP) is a key technique used for this purpose. Co-IP experiments have been instrumental in showing the direct interaction between NOD2 and other signaling proteins. nih.govnih.gov For example, studies have demonstrated that upon stimulation, NOD2 interacts with the kinase RIP2. invivogen.com Furthermore, Co-IP has been used to identify both positive and negative regulators of NOD2 signaling, such as the interaction between NOD2 and YB1, where complex formation was shown to be stimulated by a derivative of MDP. nih.govnih.gov In a typical Co-IP experiment, an antibody to a known protein (e.g., NOD2) is used to pull that protein out of a cell lysate, along with any proteins that are bound to it. These associated proteins can then be identified by techniques like Western blotting.
Sucrose (B13894) gradient centrifugation is a method used to separate macromolecules and protein complexes based on their size, shape, and density. nih.govspringernature.com In the context of MDP research, this technique has been used to analyze the formation of higher-molecular-mass protein complexes following ligand stimulation. nih.gov For instance, researchers have shown that after the addition of an MDP derivative (GMDP), both NOD2 and the protein YB1 co-migrate into fractions of the sucrose gradient corresponding to larger complexes, providing evidence that stimulation induces the formation of a multi-protein signaling platform. nih.gov This method involves layering a cell extract onto a sucrose solution with a density that increases from top to bottom and then centrifuging it, causing larger complexes to sediment further down the gradient. nih.govnist.govresearchgate.net
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the binding kinetics and affinity between molecules in real-time. It has been pivotal in providing the first direct biochemical evidence of a high-affinity interaction between MDP and its receptor, NOD2. nih.govacs.orgscispace.com
In a typical SPR experiment for MDP research, a synthetic version of MDP is immobilized on the surface of a sensor chip. nih.govscispace.com A solution containing purified NOD2 protein is then flowed over the chip surface. acs.org The binding of NOD2 to the immobilized MDP causes a change in the refractive index at the surface, which is detected and recorded as a response signal. nih.gov By analyzing the signal changes during the association (flow of NOD2) and dissociation (flow of buffer) phases, one can determine the kinetic parameters of the interaction, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). acs.org A lower KD value indicates a higher binding affinity.
SPR studies have successfully measured the binding affinity of NOD2 for MDP, revealing a surprisingly strong interaction. scispace.com These experiments have also been used to test the specificity of the binding by performing competition studies, where free MDP in the solution competes with the immobilized MDP for binding to NOD2, leading to a reduced signal. nih.gov Furthermore, SPR has been employed to investigate the binding of different MDP isomers and fragments to NOD2, helping to delineate the specific molecular features required for recognition. nih.govmdpi.com
Table 3: Reported Binding Affinities of NOD2 for MDP using SPR
| Interacting Molecules | Reported KD | Experimental Notes | Source(s) |
|---|---|---|---|
| Human NOD2 and MDP | 51 nM ± 18 | Biologically active D-isoform of MDP immobilized on the chip. | scispace.com |
| Human NOD2 and MDP (L-isoform) | 150 nM ± 24 | Biologically inactive L-isoform of MDP, showing slightly weaker but still significant binding. | scispace.com |
Murine Models for In Vivo Immunomodulatory Activity
Murine models are fundamental in the preclinical evaluation of the immunomodulatory activities of N-acetylmuramyl-L-alanyl-D-isoglutamine (Muramyl Dipeptide, MDP) and its derivatives. These in vivo systems allow for a comprehensive assessment of the compound's effects on the immune system in a complex biological environment. Researchers utilize various mouse strains and disease models to elucidate the mechanisms of action and therapeutic potential of MDP-based compounds.
One significant area of investigation involves the use of transgenic mouse models of neurodegenerative diseases. For instance, the APPswe/PS1 transgenic mouse, a model for Alzheimer's disease (AD), has been used to study the effects of peripheral MDP administration. nih.gov In these studies, repeated intraperitoneal administration of MDP was shown to modulate monocyte subsets in the blood, converting pro-inflammatory Ly6Chigh monocytes into patrolling Ly6Clow monocytes. nih.gov This shift is believed to be a key part of its therapeutic effect. The immunomodulation occurred without triggering significant microglial activation, which is a crucial consideration for therapies targeting neuroinflammation. nih.gov
The findings from these murine models indicated that MDP administration could lead to improvements in memory function. nih.gov This behavioral improvement was associated with molecular changes in the brain, including an increased expression of postsynaptic density protein 95 (PSD95), which is involved in synaptic plasticity, and low-density lipoprotein receptor-related protein 1 (LRP1), a receptor implicated in the clearance of amyloid-beta (Aβ). nih.gov Furthermore, MDP treatment led to an increase in monocyte chemoattractant protein-1 (MCP-1) and a decrease in intercellular adhesion molecule-1 (ICAM-1), suggesting a modulation of inflammatory and cell-adhesion pathways. nih.gov These results highlight the potential of MDP to exert beneficial effects in the context of neurodegenerative diseases by selectively targeting peripheral immune cells. nih.gov
Beyond neurodegeneration, murine models have been essential for characterizing the adjuvant properties of MDP, which was originally identified as the minimal active component of Freund's Complete Adjuvant. nih.govinvivogen.com Studies in BALB/c mice, for example, have been used to demonstrate the ability of MDP analogs to enhance humoral immune responses when co-administered with a protein immunogen, promoting a significant increase in IgG1 antibodies. acs.org
Table 1: Immunomodulatory Effects of MDP in a Murine Model of Alzheimer's Disease
| Feature | Description | Key Findings | Reference |
|---|---|---|---|
| Mouse Model | APPswe/PS1 Transgenic Mice | Model for Alzheimer's disease pathology. | nih.gov |
| Intervention | Intraperitoneal MDP administration | Long-term administration (3-6 months). | nih.gov |
| Immune Cell Modulation | Monocyte Subsets | Conversion of Ly6Chigh to Ly6Clow monocytes. No significant change in microglial marker Iba1. | nih.gov |
| Cognitive Outcome | Memory Function | Mild to strong improvement in memory tests. | nih.gov |
| Molecular Changes (Brain) | Synaptic & Clearance Proteins | Increased expression of PSD95 and LRP1. | nih.gov |
| Molecular Changes (Brain) | Inflammatory Mediators | Increased Monocyte Chemoattractant Protein-1 (MCP-1). Decreased Intercellular Adhesion Molecule-1 (ICAM-1). | nih.gov |
Synthetic Chemistry Methodologies for Novel Analog Generation
The synthetic versatility of Muramyl Dipeptide (MDP) has enabled extensive research into the generation of novel analogs with improved pharmacological profiles. nih.gov The goal of these synthetic efforts is often to enhance specific biological activities, such as adjuvant or anticancer effects, while minimizing undesirable side effects like pyrogenicity. nih.gov The core structure of MDP, consisting of the N-acetylmuramic acid (MurNAc) sugar linked to a dipeptide, offers multiple sites for chemical modification. nih.gov
General synthetic strategies for MDP were established early, typically involving the coupling of a protected MurNAc moiety with a dipeptide ester, followed by deprotection steps. nih.gov Modern methodologies for generating analogs build upon this foundation and can be categorized into several main approaches:
Modification of the Peptide Chain: The original L-Ala-D-isoGln dipeptide can be altered by substituting one or both amino acids. This allows for the fine-tuning of receptor interactions (primarily with the cytosolic receptor NOD2) and can modulate the resulting immune response. nih.gov
Modification of the Muramic Acid Moiety: The sugar component of MDP is a key target for structural variation. Changes to the carbohydrate can influence the compound's solubility, stability, and interaction with its biological targets. nih.gov This includes modifications to the various functional groups on the sugar ring.
Creation of Desmuramylpeptides: A more radical approach involves the complete removal of the MurNAc sugar. acs.org In these "desmuramylpeptide" analogs, the sugar is replaced with a surrogate structure designed to mimic its function or to introduce new properties, such as increased lipophilicity. These surrogates can include carbocycles or adamantane (B196018) groups. acs.org This strategy significantly simplifies the synthesis and allows for easier manipulation of the molecule's physicochemical properties. acs.org
Esterification and Amidation: To improve bioavailability and cell permeability, the carboxylic acid groups of the glutamic acid residue are often converted into esters or amides. A notable example is Murabutide (N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester), which exhibits a favorable safety profile. nih.gov The synthesis of other lipophilic esters, such as cyclopentyl or octadecyl esters, has also been explored to enhance the compound's properties. acs.org
Conjugation to Other Molecules: MDP and its analogs can be covalently linked to other molecules, such as chemotherapeutic agents, to create conjugates with dual functionality. This approach aims to deliver the immunomodulatory agent directly to the site of a tumor or to sensitize cancer cells to the effects of the conjugated drug. lakeheadu.ca
These synthetic methodologies have produced a wide array of MDP analogs, including clinically approved drugs like mifamurtide (B1676584) and romurtide, demonstrating the success of these chemical strategies in translating a bacterial motif into therapeutic agents. nih.gov
Table 2: Synthetic Methodologies for MDP Analog Generation
| Synthetic Strategy | Description | Example Analog Type / Compound | Reference |
|---|---|---|---|
| Peptide Chain Modification | Substitution of amino acids in the L-Ala-D-isoGln sequence. | General MDP analogs | nih.gov |
| Sugar Moiety Modification | Chemical alteration of the N-acetylmuramic acid (MurNAc) group. | General MDP analogs | nih.gov |
| Desmuramylation | Removal of the MurNAc sugar and replacement with a surrogate group. | Desmuramylpeptides (e.g., adamantyl derivatives) | acs.org |
| Esterification / Amidation | Conversion of carboxylic acids to esters or amides to increase lipophilicity. | Murabutide, lipophilic dipeptide esters | acs.orgnih.gov |
| Conjugation | Covalent linkage of an MDP analog to another active molecule. | Paclitaxel-MDP conjugates | lakeheadu.ca |
Conjugates and Combined Research of Lhrh and N Ac Muramyl Ala Iso Glu Lysnh2
Design and Synthetic Strategies for LHRH-Muramyl Peptide Conjugates
The creation of LHRH-muramyl peptide conjugates involves sophisticated chemical strategies to covalently link the two distinct molecules. Researchers have successfully employed both direct conjugation of pre-synthesized fragments and the complete synthesis of the hybrid molecule from its basic constituents. nih.govnih.gov A lysine (B10760008) residue is typically used as the linker between the LHRH peptide and the muramyl dipeptide component. nih.gov
Direct Chemical Conjugation Methods (e.g., carbodiimide (B86325) chemistry)
Direct chemical conjugation represents a primary strategy for linking LHRH to Lys-MDP. This method involves the use of coupling agents, with carbodiimide chemistry being a prominent example. nih.gov Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are reagents that facilitate the formation of amide bonds by activating carboxylic acid groups to react with amine groups. wikipedia.org
In this context, LHRH is directly conjugated to Lys-MDP using a carbodiimide, resulting in a product often designated as LHRH-Lys-MDP (cdi). nih.gov This approach is efficient for creating the conjugate from the two pre-existing peptide and glycopeptide components. nih.gov The process relies on the chemical reactivity of the functional groups on each molecule to form a stable, covalent bond. wikipedia.org
Total Synthesis Approaches for Hybrid Molecules
An alternative to direct conjugation is the total synthesis of the entire LHRH-muramyl peptide conjugate as a single, linear monomeric molecule. nih.gov This method involves building the hybrid molecule step-by-step using techniques of peptide synthesis, which can be performed using either liquid-phase or solid-phase methods. nih.govnih.gov
In total synthesis, the amino acid sequence of LHRH is assembled along with the muramyl dipeptide and the lysine linker in a controlled, sequential manner. nih.gov This approach, yielding a product designated as LHRH-Lys-MDP (s), offers precise control over the molecular structure and stereochemistry, ensuring a chemically defined and reproducible final product. nih.govnih.gov Such constructs are valuable for structure-activity relationship studies, as they eliminate the heterogeneity that can sometimes arise from direct conjugation methods. nih.gov
Investigation of Modified Biological Activities of Conjugates
The conjugation of LHRH to Lys-MDP results in a molecule with a biological activity profile that is significantly different from its parent components. While retaining desired immunoadjuvant properties, the conjugates exhibit markedly reduced pyrogenicity (fever-inducing capacity). nih.gov
Altered Immunomodulatory Profiles of LHRH-Muramyl Peptide Conjugates
Muramyl dipeptide (MDP) and its derivatives are known to be potent immunoadjuvants, capable of stimulating immune responses. nih.govnih.govmostwiedzy.pl They are recognized by the innate immune system, leading to the activation of various immune cells and the production of signaling molecules like cytokines. nih.govnih.gov When conjugated with LHRH, the resulting molecule retains the immuno-adjuvant activity of MDP. nih.gov Studies have shown that these conjugates can successfully induce antibodies against LHRH, demonstrating their capacity to function as effective components of synthetic vaccines. nih.gov The primary alteration in the immunomodulatory profile is the decoupling of the adjuvant effect from pyrogenicity. nih.gov
Mechanistic Studies on Reduced Pyrogenicity of Conjugates
A key finding is that LHRH-muramyl peptide conjugates, whether produced by carbodiimide coupling or total synthesis, are essentially non-pyrogenic. nih.gov While Lys-MDP itself is pyrogenic, inducing fever when administered, the LHRH-Lys-MDP conjugate does not cause fever at equivalent dosage levels. nih.gov
The reduction in pyrogenicity appears to be highly dependent on the specific structure of the conjugate. For instance, a different derivative, LHRH-LysNH2-MDP, where the linkage is slightly altered, retained the pyrogenic activity of the free glycopeptide. nih.gov This indicates that the precise way LHRH is coupled to Lys-MDP is critical for masking the fever-inducing properties. Further mechanistic insight comes from the observation that the non-pyrogenic LHRH-Lys-MDP conjugate could actually reduce the pyrogenic effect of an exogenously administered dose of endogenous pyrogen (EP). nih.gov This suggests the conjugate might interfere with the downstream pathways of fever induction.
Impact on Endogenous Pyrogen and Interleukin-1 Production (in vitro)
Endogenous pyrogens (EP) are substances produced by the body, primarily by immune cells, that cause fever. Interleukin-1 (IL-1) is a major EP. nih.govnih.gov Muramyl peptides are known to be potent inducers of both EP and IL-1 from macrophages. nih.govnih.govnih.gov
Surprisingly, despite being non-pyrogenic in vivo, the LHRH-Lys-MDP conjugate was found to induce the production of EP and IL-1 from macrophages in in vitro settings. nih.gov This finding is significant because it demonstrates a dissociation between the ability to stimulate cytokine production and the ability to cause fever. The LHRH-Lys-MDP conjugate retains the ability to activate macrophages to produce IL-1 but fails to trigger a febrile response in the whole organism. nih.gov This suggests the conjugate's lack of pyrogenicity is not due to a failure to initiate an immune response at the cellular level, but rather to a more complex regulatory effect in vivo. nih.gov
Effects on In Vivo Metal Level Modifications Related to Immune Response
The administration of immunomodulatory substances like muramyl dipeptides can induce significant changes in the plasma concentrations of certain metals, which is considered an integral part of the acute-phase response to infection and inflammation. Research on conjugates of LHRH and MDP derivatives has revealed interesting effects on these in vivo metal levels, linking them to the production of key immune signaling molecules.
Specifically, studies involving a conjugate of LHRH and a lysine-containing derivative of MDP (LHRH-Lys-MDP) have shown that while the conjugate itself may be non-pyrogenic (does not induce fever), it retains the ability to induce in vivo modifications of metal levels. nih.gov This effect is attributed to the action of Interleukin-1 (IL-1), a crucial cytokine in the immune response. nih.gov The observed changes typically involve a decrease in plasma iron levels (hypoferremia) and an increase in plasma copper levels (hypercupremia). nih.gov
The induction of these metal level changes by the LHRH-MDP conjugate, even in the absence of a fever response, suggests a dissociation of these two effects of muramyl peptides. nih.gov The underlying mechanism is believed to be the stimulation of endogenous pyrogen (EP), which is now known to be IL-1, by the MDP moiety of the conjugate. nih.govnih.gov Macrophages, when activated, release IL-1, which then acts systemically to alter the plasma concentrations of these metals. nih.gov It has been demonstrated that only compounds capable of inducing the release of EP (IL-1) are able to provoke hypoferremia and hypercupremia. nih.gov
These alterations in metal levels are not merely a side effect but are considered a component of the host's defense strategy. Lowering plasma iron can inhibit the growth of pathogenic bacteria that require this metal for proliferation, while changes in copper levels may be associated with the activity of copper-dependent enzymes involved in immune function.
Table 1: In Vivo Effects of LHRH-MDP Conjugate on Immune-Related Responses
| Parameter | Effect of LHRH-Lys-MDP Conjugate | Attributed Mediator | Reference |
| Pyrogenicity (Fever) | Decreased/Absent | Not Applicable | nih.gov |
| Plasma Iron Levels | Decrease (Hypoferremia) | Interleukin-1 (IL-1) | nih.govnih.gov |
| Plasma Copper Levels | Increase (Hypercupremia) | Interleukin-1 (IL-1) | nih.govnih.gov |
| In Vitro IL-1 Production | Induced | Not Applicable | nih.gov |
Mechanistic Studies of Conjugate-Mediated Immune Response
The unique structure of the LHRH-N-Ac-muramyl-Ala-iso-Glu-LysNH2- conjugate allows for a multi-faceted interaction with the immune system, leading to a specific and potent response. Mechanistic studies have focused on how this conjugate induces a targeted immune reaction and interacts with various cellular receptors.
A primary outcome of immunization with LHRH-MDP conjugates is the induction of a highly specific immune response against the LHRH peptide itself. In experimental models, administration of these conjugates, even in saline and without a traditional carrier protein, has been shown to elicit the production of anti-LHRH antibodies. nih.gov This targeted antibody response can lead to a state known as "immunological castration," where the binding of antibodies to endogenous LHRH neutralizes its biological activity. nih.govnih.gov
The consequence of this neutralization is the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the pituitary gland. nih.gov This, in turn, leads to a significant reduction in the production of sex steroids like testosterone. nih.gov The ability of a relatively small, totally synthetic molecule to induce such a potent and specific antibody response highlights the efficacy of covalently linking the antigenic peptide (LHRH) directly to the adjuvant (MDP derivative). nih.gov
Interestingly, a strong secondary immune response can be elicited by the administration of free LHRH after initial immunization with the conjugate, suggesting that the endogenous secretion of LHRH could potentially provide a natural boosting effect. nih.gov This approach has been explored for applications in managing hormone-dependent conditions, such as prostate cancer. nih.gov
The mechanism of action of the LHRH-N-Ac-muramyl-Ala-iso-Glu-LysNH2- conjugate is predicated on its ability to engage with at least two distinct receptor systems:
LHRH Receptors: The LHRH portion of the conjugate acts as a targeting moiety. LHRH receptors are primarily found on pituitary cells but are also overexpressed on the surface of various cancer cells, including prostate and breast cancers. nih.govnih.gov This allows the conjugate to be directed towards these specific cell populations. nih.gov The binding of the LHRH component to its receptor can facilitate the internalization of the entire conjugate molecule into the target cell. nih.gov
NOD2 Receptors: The N-Ac-muramyl-Ala-iso-Glu-LysNH2- moiety is a ligand for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). researchgate.net NOD2 is an intracellular pattern recognition receptor (PRR) found in immune cells like macrophages and dendritic cells. researchgate.net Upon entering the cell, the muramyl peptide component can interact with NOD2 in the cytoplasm, triggering a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines, including IL-1. researchgate.net This activation is the foundational step for the adjuvant effect, driving the subsequent adaptive immune response against the LHRH antigen.
The dual-receptor interaction is a key feature of the conjugate's efficacy. The LHRH component provides specificity, targeting the molecule to cells of interest, while the MDP component provides the potent, non-specific danger signal needed to activate a strong immune response. This ensures that the resulting immunity is robust and highly directed against the LHRH peptide.
Q & A
Q. How should researchers design experiments to synthesize and validate N-Ac-muramyl-Ala-iso-Glu-LysNH2-modified LHRH analogs?
- Methodological Answer : Begin with solid-phase peptide synthesis (SPPS) for backbone assembly, followed by selective N-acylation using carboxylic acids and activating agents (e.g., Mukayama reagent). Post-synthesis, validate structural integrity via NMR spectroscopy, focusing on chemical shifts of α- and β-hydrogens to confirm substitution sites. Use reverse-phase HPLC to assess purity (>95%) and mass spectrometry (MS) for molecular weight verification. For functional validation, employ receptor-binding assays using biotinylated LHRH derivatives to measure affinity changes caused by modifications .
Q. What NMR techniques are optimal for determining the conformational dynamics of LHRH analogs in solution?
- Methodological Answer : Use 2D H-H NOESY and TOCSY experiments to identify through-space nuclear Overhauser effects (NOEs) and scalar couplings, respectively. Assign chemical shifts to specific residues (e.g., Ala, LysNH2) and construct distance geometry models to resolve backbone folding. Compare results with X-ray crystallography or molecular dynamics simulations when available. Note that solvent conditions (e.g., DMSO vs. aqueous buffers) significantly alter conformational populations; report solvent parameters explicitly .
Q. How can researchers validate the purity of synthesized LHRH derivatives using chromatographic and spectroscopic methods?
- Methodological Answer : Combine reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) with UV detection at 214 nm for peptide bond analysis. Integrate peaks to quantify purity, ensuring single dominant peaks. For spectroscopic validation, analyze H-NMR spectra for absence of extraneous signals (e.g., solvent or unreacted reagents). Cross-validate with ESI- or MALDI-TOF MS to confirm molecular ion peaks .
Advanced Research Questions
Q. How can contradictions in efficacy data between LHRH agonists and antagonists in preclinical models be resolved?
- Methodological Answer : Conduct head-to-head comparative studies under standardized conditions (e.g., dosing schedules, animal models). Use longitudinal designs with endpoints like tumor volume reduction (for oncology) or hormone suppression kinetics. Apply multivariate regression to adjust for confounding variables (e.g., receptor density variations). Cross-reference with clinical data from retrospective analyses, such as prostate cancer studies comparing agonist/antagonist switch protocols .
Q. What methodologies assess the interaction between LHRH analogs and GABA receptors in modulating release mechanisms?
- Methodological Answer : Use hypothalamic slice electrophysiology to record LHRH neuron activity under GABA receptor blockade (e.g., bicuculline). Quantify LHRH release via radioimmunoassay (RIA) or ELISA in perfusates. To study nitric oxide (NO) involvement, apply NO synthase inhibitors (e.g., L-NAME) and measure pulsatile LHRH secretion. Validate findings using transgenic models lacking GABA receptors in LHRH neurons .
Q. How can structural modifications (e.g., N-Ac-muramyl substitution) impact LHRH receptor binding affinity?
- Methodological Answer : Perform competitive binding assays using I-labeled LHRH and membrane preparations expressing recombinant LHRH receptors. Calculate IC values for modified analogs vs. native LHRH. For biophysical insights, use surface plasmon resonance (SPR) to measure kinetic parameters (k, k). Molecular docking studies (e.g., AutoDock Vina) can predict binding poses, focusing on interactions with receptor residues like Asp98 and Arg178 .
Q. What statistical approaches are recommended for analyzing dose-response relationships in LHRH analog studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use the Akaike Information Criterion (AIC) to compare model fits. For clinical data, employ mixed-effects models to account for inter-patient variability. In studies with small sample sizes (e.g., case reports), use non-parametric tests like Wilcoxon signed-rank to assess pre/post-treatment changes. Report confidence intervals and effect sizes to contextualize significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
